molecular formula C10H6ClNO2S B1586638 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic Acid CAS No. 845885-82-7

2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic Acid

Cat. No.: B1586638
CAS No.: 845885-82-7
M. Wt: 239.68 g/mol
InChI Key: DNSCDQVZFMLMAD-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid (CAS: 845885-82-7) is a heterocyclic compound featuring a thiazole core substituted at position 2 with a 3-chlorophenyl group and at position 4 with a carboxylic acid moiety. Its molecular formula is C₁₀H₆ClNO₂S, with a molecular weight of 239.67 g/mol and a purity of ≥97% in commercial preparations .

Preparation Methods

Synthetic Route Overview

The most commonly reported synthetic pathway to obtain 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid involves the oxidation of the corresponding aldehyde, 2-(3-chlorophenyl)thiazole-4-carbaldehyde, which is itself synthesized via the Hantzsch thiazole synthesis. This approach is favored due to the accessibility of starting materials and the well-established chemistry of thiazole ring formation.

Stepwise Preparation Method

Synthesis of 2-(3-Chlorophenyl)thiazole-4-carbaldehyde

  • Starting Materials: 3-chlorobenzaldehyde and thioamide derivatives.
  • Reaction: The Hantzsch thiazole synthesis is employed, involving the condensation of α-haloketones with thioamides in the presence of a base.
  • Conditions: Typically carried out under reflux in polar aprotic solvents such as DMF or ethanol, with bases like potassium carbonate or triethylamine facilitating cyclization.
  • Outcome: Formation of the thiazole ring substituted with the 3-chlorophenyl group and bearing an aldehyde at the 4-position.

Oxidation of the Aldehyde to Carboxylic Acid

  • Reagents: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
  • Conditions: The aldehyde is oxidized under controlled temperature to avoid over-oxidation or degradation of the thiazole ring.
  • Product: this compound.
  • Yield: Reported yields vary but are generally high (>80%) with optimized conditions.

Alternative Preparation Routes

  • Direct Cyclization: Some methods explore direct cyclization of thioamide derivatives with α-haloketones bearing the 3-chlorophenyl substituent and a carboxylate functionality, though these are less common due to synthetic complexity.
  • Hydrolysis of Esters: Ester derivatives of this compound can be hydrolyzed under alkaline conditions to yield the free acid.

Reaction Conditions and Optimization

Step Reaction Type Reagents/Conditions Product Typical Yield Notes
1 Hantzsch Thiazole Synthesis 3-Chlorobenzaldehyde, thioamide, base (K2CO3), solvent (DMF/EtOH), reflux 2-(3-Chlorophenyl)thiazole-4-carbaldehyde 70-85% Base and solvent choice critical for cyclization efficiency
2 Oxidation KMnO4 or CrO3, aqueous/organic solvent, controlled temperature This compound 80-90% Temperature control prevents ring degradation

Industrial Production Considerations

  • Scale-up: Industrial synthesis optimizes solvent recycling, reagent stoichiometry, and reaction time to maximize yield and minimize waste.
  • Purification: Crystallization and chromatographic techniques ensure high purity (>97%) required for pharmaceutical or research applications.
  • Safety: Handling of oxidants and chlorinated aromatic compounds requires appropriate containment and personal protective equipment.

Chemical Reaction Analysis

  • The aldehyde intermediate is a versatile precursor, allowing for selective oxidation to the acid or reduction to the corresponding alcohol.
  • The carboxylic acid group in the final product can be further transformed into acid chlorides or amides, expanding its utility in synthetic chemistry.
  • Electrophilic substitution on the thiazole ring is possible but requires careful control to avoid side reactions.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Product Form Advantages Limitations
Hantzsch Thiazole Synthesis 3-Chlorobenzaldehyde, thioamide, base, reflux in DMF/EtOH 2-(3-Chlorophenyl)thiazole-4-carbaldehyde Well-established, high yield Requires careful base selection
Oxidation KMnO4 or CrO3, controlled temperature This compound High yield, straightforward Oxidant handling precautions
Ester Hydrolysis (alternative) NaOH or KOH, aqueous conditions This compound Mild conditions, simple reagents Requires ester precursor

Research Findings and Notes

  • The oxidation of 2-(3-chlorophenyl)thiazole-4-carbaldehyde to the carboxylic acid is the most reliable and widely reported method.
  • Reaction parameters such as temperature, solvent polarity, and oxidant concentration significantly influence yield and purity.
  • The compound’s stability under standard laboratory conditions facilitates its use as a synthetic intermediate.
  • The presence of the 3-chlorophenyl substituent provides enhanced chemical stability and potential biological activity, making the preparation method critical for downstream applications in medicinal chemistry and material science.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazole ring or the carboxylic acid group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial and Antiinflammatory Agents

This compound serves as an important intermediate in the synthesis of pharmaceuticals, especially those targeting antimicrobial and anti-inflammatory activities. Research has shown that thiazole derivatives exhibit potent activity against various bacterial strains and inflammatory conditions. For example, derivatives of 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid have been synthesized to enhance their efficacy against pathogens such as Mycobacterium tuberculosis .

Anticonvulsant Activity

Thiazole compounds have also been investigated for their anticonvulsant properties. A study demonstrated that thiazole-bearing analogues exhibited significant anticonvulsant activity in animal models, suggesting that modifications to the thiazole ring can lead to compounds with therapeutic potential against epilepsy .

Agricultural Applications

Herbicides and Fungicides

In agriculture, this compound is utilized in the formulation of agrochemicals, including herbicides and fungicides. Its structural properties contribute to the development of effective agents that protect crops from pests and diseases while improving yield .

Material Science

Development of Novel Materials

The unique chemical structure of this compound allows it to be explored in material science for the creation of new polymers and coatings. Its stability and reactivity make it a suitable candidate for developing materials with specific properties tailored for industrial applications .

Analytical Chemistry

Reference Standards

In analytical chemistry, this compound is used as a reference standard in various detection methods. Its well-defined structure aids in the quantification of related substances in complex mixtures, making it valuable in quality control processes within pharmaceutical and chemical industries .

Case Study 1: Antimicrobial Efficacy

A recent study focused on synthesizing derivatives of this compound to evaluate their effectiveness against M. tuberculosis. The most potent derivative showed an MIC (Minimum Inhibitory Concentration) of 0.06 µg/ml, outperforming traditional antibiotics like isoniazid .

Case Study 2: Agricultural Impact

Research conducted on the application of thiazole derivatives in agricultural settings highlighted their effectiveness as fungicides. Field trials indicated that crops treated with these compounds had a significantly reduced incidence of fungal infections compared to untreated controls .

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and the carboxylic acid group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic Acid

  • Structure : Differs by a 4-methyl group instead of 3-chloro on the phenyl ring.
  • Molecular Formula: C₁₁H₉NO₂S; Molecular Weight: 219.26 g/mol .
  • Activity : Identified as a potent AgrA inhibitor with strong docking scores, suggesting that electron-donating methyl groups at the para position retain binding efficacy .

2-(2,3-Dichlorophenyl)-1,3-thiazole-4-carboxylic Acid

  • Structure : Features two chlorine atoms at positions 2 and 3 on the phenyl ring.
  • Molecular Formula: C₁₀H₅Cl₂NO₂S; Molecular Weight: 274.12 g/mol .
  • Impact : Increased lipophilicity due to additional chlorine may enhance membrane permeability but reduce solubility.

2-(3-Chloro-4-Fluorophenyl)-1,3-thiazole-4-carboxylic Acid

  • Structure : Substituted with 3-chloro and 4-fluoro groups.
  • Molecular Formula: C₁₀H₅ClFNO₂S; Molecular Weight: 257.67 g/mol .

Core Heterocycle Modifications

2-(2-Chlorophenyl)-1,3-Oxazole-4-carboxylic Acid

  • Structure : Replaces thiazole (S-containing) with oxazole (O-containing).
  • Molecular Formula: C₁₀H₆ClNO₃; Molecular Weight: 223.62 g/mol .
  • Key Difference : Oxazole’s reduced aromaticity and hydrogen-bonding capacity may lower binding affinity compared to thiazole derivatives.

Functional Group Additions

2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid

  • Structure : Contains a trifluoromethyl (-CF₃) group at the para position.
  • Molecular Formula: C₁₁H₆F₃NO₂S; Molecular Weight: 273.23 g/mol .
  • Impact : The strong electron-withdrawing -CF₃ group may enhance binding to hydrophobic pockets but reduce solubility.

2-(4-Chlorophenoxymethyl)-1,3-thiazole-4-carboxylic Acid

  • Structure: Incorporates a phenoxymethyl linker.
  • Molecular Formula: C₁₁H₈ClNO₃S; Molecular Weight: 269.70 g/mol .

Amino and Methyl Substitutions

2-(3-Chlorophenylamino)-5-methylthiazole-4-carboxylic Acid

  • Structure: Includes an amino group linking the phenyl ring and a 5-methyl group on the thiazole.
  • Molecular Formula : C₁₁H₉ClN₂O₂S; Molecular Weight : 268.72 g/mol .
  • Activity: The amino group enables hydrogen bonding, which may enhance receptor interactions.

Comparative Data Table

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Biological Activity
2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid 3-Cl-phenyl C₁₀H₆ClNO₂S 239.67 AgrA inhibition
2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid 4-Me-phenyl C₁₁H₉NO₂S 219.26 AgrA inhibition
2-(2,3-Dichlorophenyl)-1,3-thiazole-4-carboxylic acid 2,3-diCl-phenyl C₁₀H₅Cl₂NO₂S 274.12 N/A (structural analog)
2-(3-Chloro-4-fluorophenyl)-1,3-thiazole-4-carboxylic acid 3-Cl, 4-F-phenyl C₁₀H₅ClFNO₂S 257.67 N/A (structural analog)
2-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid 2-Cl-phenyl, oxazole C₁₀H₆ClNO₃ 223.62 N/A (heterocycle variant)
2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid 4-CF₃-phenyl C₁₁H₆F₃NO₂S 273.23 N/A (electronic variant)

Key Findings and Implications

  • Substituent Position : Meta-substituted chlorophenyl groups (e.g., 3-chloro) show optimal AgrA binding compared to para-methyl or dichloro analogs .
  • Heterocycle Core : Thiazole derivatives generally outperform oxazole analogs due to sulfur’s electronegativity and aromatic stability .
  • Functional Groups : Electron-withdrawing groups (e.g., -CF₃) enhance target interactions but may compromise solubility .

Biological Activity

2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The presence of a chlorinated phenyl group enhances its biological activity by potentially influencing interactions with biological macromolecules.

PropertyValue
Molecular FormulaC10H7ClN2O2S
Molecular Weight253.71 g/mol
LogP (XLogP3-AA)3.4
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count3

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A notable study demonstrated that compounds structurally related to this thiazole derivative showed potent inhibitory effects against Mycobacterium tuberculosis with MIC values as low as 0.06 µg/ml . This suggests that the compound may serve as a scaffold for developing new anti-tubercular agents.

Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes involved in pathogenic processes. For instance, derivatives have shown inhibitory activity against the β-ketoacyl synthase enzyme mtFabH, which is crucial for the fatty acid biosynthesis pathway in M. tuberculosis. The IC50 values for some derivatives were reported at approximately 0.95 µg/ml, indicating promising enzyme inhibition capabilities .

Anti-inflammatory and Antioxidant Activities

Compounds within this class have also been evaluated for anti-inflammatory effects. In vitro studies have shown that thiazole derivatives can reduce pro-inflammatory cytokine production, suggesting their potential utility in treating inflammatory diseases . Additionally, antioxidant assays indicate that these compounds can scavenge free radicals effectively, contributing to their therapeutic profile .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of thiazole derivatives:

  • Study on Antitubercular Activity :
    • Objective : To evaluate the activity of thiazole derivatives against M. tuberculosis.
    • Findings : Methyl 2-amino-5-benzylthiazole-4-carboxylate was identified as the most potent inhibitor with an MIC of 0.06 µg/ml, outperforming traditional antibiotics such as isoniazid .
  • Enzyme Interaction Studies :
    • Objective : To assess binding interactions with mtFabH.
    • Findings : The study indicated strong hydrogen bonding interactions between the thiazole derivatives and key active site residues of mtFabH, which are critical for their inhibitory effects .
  • Anti-inflammatory Potential :
    • Objective : To investigate the anti-inflammatory properties of thiazole derivatives.
    • Findings : Compounds exhibited significant reductions in IL-1β production in cell line assays, highlighting their potential as anti-inflammatory agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid, and what key intermediates are involved?

The synthesis typically involves condensation reactions between thioamides and haloketones or aldehydes to form the thiazole core. A critical intermediate is the 3-chlorophenyl-substituted thiazole precursor, which undergoes carboxylation at the 4-position. For example, the final step may involve hydrolysis of a nitrile group or oxidation of a methyl group to the carboxylic acid functionality. Melting points (mp) of 206–207°C serve as a key purity indicator .

Table 1: Key Synthetic Parameters

StepReaction TypeKey IntermediatesCharacterization (mp)
1Thiazole ring formation3-Chlorophenyl thioamideIR/NMR for S-C-N bonds
2Carboxylation4-CN or 4-CH₃ thiazole derivativeHPLC purity >97%
3Final hydrolysis/oxidationTarget compoundmp 206–207°C

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for 3-chlorophenyl, thiazole protons at δ 8.1–8.3 ppm) .
    • FT-IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹ and thiazole C-S-C bands at 680–720 cm⁻¹ .
  • Chromatography :
    • HPLC : Purity >97% with C18 columns (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) with SHELX refinement resolve structural ambiguities in this compound?

SC-XRD using SHELXL provides high-resolution structural data, resolving challenges like disorder in the chlorophenyl ring or hydrogen-bonding networks involving the carboxylic acid group. For example, SHELX refinement can optimize anisotropic displacement parameters for Cl and S atoms, confirming the thiazole ring planarity (torsion angles <5°) and dihedral angles between the thiazole and phenyl rings (e.g., 15–25°) .

Table 2: Crystallographic Data

ParameterValue
Space groupP2₁/c
R-factor<0.05
Bond length (C-S)1.71 Å
Dihedral angle (thiazole-phenyl)22.5°

Q. What strategies are employed in structure-activity relationship (SAR) studies to optimize bioactivity?

  • Substitution Patterns : Fluorine or methyl groups at the 3-position of the phenyl ring (cf. 2-(3-fluorophenyl) analogs) enhance metabolic stability .
  • Carboxylic Acid Bioisosteres : Replacing -COOH with tetrazole or sulfonamide groups improves membrane permeability while retaining target binding .
  • Data-Driven Optimization : Pharmacological assays (e.g., IC₅₀ values in enzyme inhibition) guide iterative modifications. For instance, replacing chlorine with bulkier substituents (e.g., dichlorophenyl) may alter steric interactions with binding pockets .

Q. How can computational modeling address discrepancies in biological assay data for this compound?

Discrepancies (e.g., varying IC₅₀ values across studies) may arise from differences in protonation states of the carboxylic acid group under assay conditions (pH 7.4 vs. 5.5). Molecular dynamics (MD) simulations using software like AutoDock Vina can predict binding modes at different pH levels, while QM/MM calculations assess tautomeric equilibria of the thiazole ring .

Q. What analytical methods are critical for detecting degradation products under varying storage conditions?

  • Accelerated Stability Studies : Use HPLC-MS to identify hydrolysis products (e.g., decarboxylated thiazole or chlorophenyl-thiazole isomers) .
  • Thermogravimetric Analysis (TGA) : Detects decomposition above 210°C, correlating with mp data .

Q. How does the electronic nature of the 3-chlorophenyl group influence spectroscopic and reactivity profiles?

The electron-withdrawing Cl atom:

  • Reduces electron density on the thiazole ring, shifting ¹H NMR signals upfield.
  • Enhances electrophilicity at the 4-carboxylic acid position, facilitating amide coupling reactions (e.g., EDC/HOBt activation) .

Q. What are the challenges in scaling up synthesis while maintaining >97% purity?

  • Byproduct Formation : Optimize reaction time/temperature to minimize dimerization of the thiazole core.
  • Purification : Use recrystallization (ethanol/water) or preparative HPLC with C18 columns .

Properties

IUPAC Name

2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2S/c11-7-3-1-2-6(4-7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSCDQVZFMLMAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383306
Record name 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832418
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

845885-82-7
Record name 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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